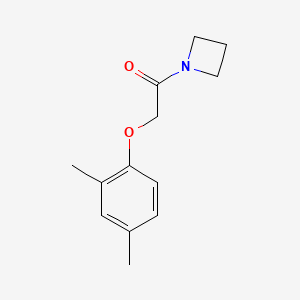
1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone, also known as ADE, is a chemical compound that belongs to the family of ketones. It has been synthesized for various scientific research applications, including its use as a potential drug candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways involved in cancer and inflammation. 1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, which contribute to the development of inflammation. 1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which can lead to the inhibition of cancer cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. However, its low solubility in water can make it difficult to use in certain experiments. Additionally, 1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone can be expensive to synthesize, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of 1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone. One potential direction is the development of more efficient and cost-effective synthesis methods for 1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone. Another direction is the investigation of the potential of 1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Additionally, the mechanism of action of 1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone needs to be further elucidated to fully understand its therapeutic potential. Finally, the use of 1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone as a diagnostic tool for cancer detection needs to be further explored.
Méthodes De Synthèse
The synthesis of 1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone involves the reaction of 2,4-dimethylphenol with 1-(azetidin-1-yl)ethanone in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the type of catalyst used.
Applications De Recherche Scientifique
1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory and anti-cancer properties, which make it a potential drug candidate for the treatment of these diseases. 1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone has also been studied for its potential use as a diagnostic tool for cancer detection.
Propriétés
IUPAC Name |
1-(azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-4-5-12(11(2)8-10)16-9-13(15)14-6-3-7-14/h4-5,8H,3,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXZVCIZBGXEKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide](/img/structure/B7474650.png)
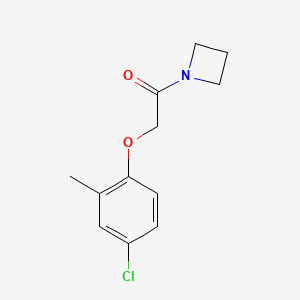
![2-[acetyl(methyl)amino]-N-cyclopropylbenzamide](/img/structure/B7474666.png)
![1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7474687.png)
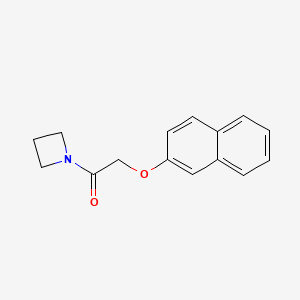
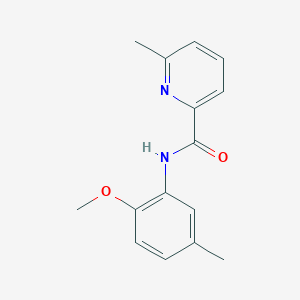
![1-[4-(Azetidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7474705.png)
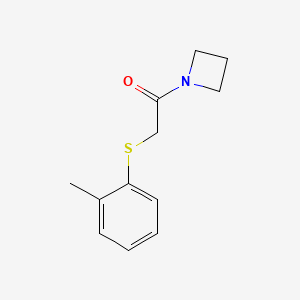
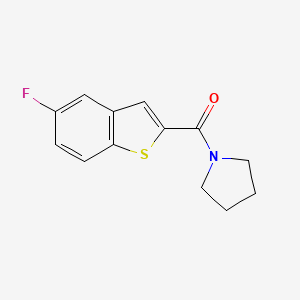
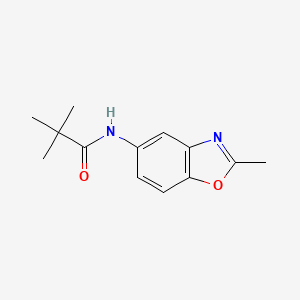
![Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone](/img/structure/B7474738.png)
![6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474746.png)
![4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one](/img/structure/B7474755.png)
![1-[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]pyridin-2-one](/img/structure/B7474760.png)